molecular formula C8H7BO2 B1456584 (3-Ethynylphenyl)boronic acid CAS No. 1189127-05-6

(3-Ethynylphenyl)boronic acid

Cat. No.: B1456584
CAS No.: 1189127-05-6
M. Wt: 145.95 g/mol
InChI Key: RYWSMYJBXIZVRL-UHFFFAOYSA-N
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Description

“(3-Ethynylphenyl)boronic acid” is a boronic acid compound with the molecular formula C8H7BO2 . It is also known by other synonyms such as “3-ETHYNYLPHENYLBORONIC ACID” and "B-(3-ETHYNYLPHENYL)-BORONIC ACID" . The molecular weight of this compound is 145.95 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string InChI=1S/C8H7BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,10-11H . The Canonical SMILES representation is B(C1=CC(=CC=C1)C#C)(O)O .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. They can form reversible covalent interactions with amino acid side chains in proteins or diol groups in sugars . They have been employed for a number of biomedical applications, for example, in sensors and drug delivery .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 145.95 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 2, and rotatable bond count of 2 . The exact mass is 146.0539096 g/mol, and the monoisotopic mass is also 146.0539096 g/mol .

Scientific Research Applications

Catalysis and Organic Reactions

  • Boronic acids, including (3-Ethynylphenyl)boronic acid, are used in catalysis, particularly in highly enantioselective aza-Michael additions. This application in organic reactions enables the creation of densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescent Chemosensors

  • Boronic acids are employed in the development of selective fluorescent chemosensors. These sensors are useful for detecting carbohydrates and bioactive substances, important for disease prevention, diagnosis, and treatment (Huang et al., 2012).

Biomedical Applications

  • Boronic acid-containing polymers have shown potential in treating various diseases, including HIV, obesity, diabetes, and cancer. Their unique reactivity and responsive nature make them valuable in developing new biomaterials (Cambre & Sumerlin, 2011).

Synthesis of Boron–Dipyrromethene–Chromophore Conjugates

  • 3-Bromo boron dipyrromethene, a key precursor, is used for synthesizing boron–dipyrromethene–chromophore conjugates. These are important in the study of spectral interactions and energy transfer processes (Khan & Ravikanth, 2011).

Sensing Applications

  • Boronic acids are integral in sensing applications, ranging from biological labeling to the development of therapeutics. Their interaction with diols is pivotal in various sensing technologies (Lacina, Skládal, & James, 2014).

Pharmaceutical Applications

  • Boronic acid compounds, due to their unique structure, are developed as enzyme inhibitors, agents for cancer therapy, and antibody mimics recognizing biologically important saccharides (Yang, Gao, & Wang, 2003).

Lewis Acid Catalysis

  • Tris(pentafluorophenyl)borane, a boron Lewis acid, is used in various catalytic reactions, including hydrometallation and alkylation. Its properties enable unique reactions in organic and organometallic chemistry (Erker, 2005).

Synthesis of Boron(III) Complexes

  • Four-coordinate boron(III) complexes, utilized in luminescent materials and sensing, are synthesized using boronic acids. This method represents a significant advancement in producing organoboron materials for various applications (Sadu et al., 2017).

Suzuki-Miyaura Coupling Reactions

  • Boronic acids are used in Suzuki-Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds, essential in organic synthesis (Kinzel, Zhang, & Buchwald, 2010).

Drug Delivery

  • Boronic acids are incorporated into nanomaterials for drug delivery, acting as stimuli-responsive functional groups and targeting ligands. Their unique chemical properties make them suitable for various biomedical applications (Stubelius, Lee, & Almutairi, 2019).

Future Directions

The future directions in the study of boronic acids, including “(3-Ethynylphenyl)boronic acid”, involve extending their applications in medicinal chemistry and chemical biology . This includes the identification of covalent reversible enzyme inhibitors, recognition and detection of glycans on proteins or cancer cell surface, delivery of siRNAs, development of pH responsive devices, and recognition of RNA or bacterial surfaces . The integration of boronic acid with peptides is also a promising area of research .

Mechanism of Action

Target of Action

(3-Ethynylphenyl)boronic acid, like other boronic acids, primarily targets biological molecules possessing polyhydroxy motifs . This is due to the ability of boronic acids to form five-membered boronate esters with diols . The targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions, and the neurotransmitter dopamine .

Mode of Action

The interaction of this compound with its targets involves the formation of reversible covalent bonds with 1,2- and 1,3-diols . This interaction mimics certain biological processes such as protein-substrate interactions . In the Suzuki–Miyaura (SM) coupling reaction, for example, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalyzed carbon–carbon bond-forming reaction to date . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

Boronic acids are known to be relatively stable and readily prepared , suggesting that they may have favorable ADME properties

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its specific targets. For instance, in the context of the Suzuki–Miyaura (SM) coupling reaction, the compound facilitates the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds . In the context of biological systems, boronic acids have been used as biochemical tools for various purposes, including sensing and detection of analytes, interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura (SM) coupling reaction conditions, which are exceptionally mild and functional group tolerant, contribute to the success of the reaction . Moreover, the slow release rate of the active boronic acid allows it to stay in low concentration, leading to a favorable partitioning between cross-coupling and oxidative homo-coupling . This also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Biochemical Analysis

Biochemical Properties

(3-Ethynylphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols, which are commonly found in sugars and other biological molecules . This interaction is crucial for its role in sensing and detection applications. Additionally, this compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. For example, it has been shown to interfere with signaling pathways by binding to specific enzyme active sites .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism . Additionally, it can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For example, this compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or other reactive substances . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained enzyme inhibition and altered cellular metabolism over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively modulate enzyme activity and cellular metabolism without causing significant toxicity . At high doses, this compound can exhibit toxic effects, including cellular damage and adverse effects on organ function. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by inhibiting or activating specific enzymes . For example, this compound can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to altered levels of key metabolites and changes in cellular energy production.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation . For instance, this compound may be transported into cells via specific membrane transporters, and its distribution within tissues can be influenced by binding to plasma proteins or other cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.

Properties

IUPAC Name

(3-ethynylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWSMYJBXIZVRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C#C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70855625
Record name (3-Ethynylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189127-05-6
Record name (3-Ethynylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70855625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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